1-Methoxy-4-methylcyclohexane-1-carbaldehyde

Description

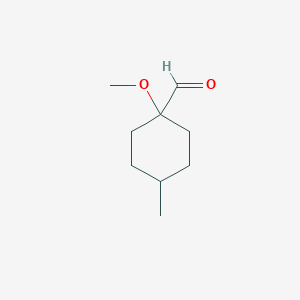

1-Methoxy-4-methylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a methoxy group (-OCH₃) at position 1, a methyl group (-CH₃) at position 4, and a carbaldehyde (-CHO) substituent at position 1. Its molecular formula is C₁₀H₁₆O₂ (calculated based on structural analysis), with a molecular weight of 168.23 g/mol. The compound’s stereochemistry (cis/trans isomerism) and substituent positions influence its physical and chemical properties, such as polarity, boiling point, and reactivity.

Properties

IUPAC Name |

1-methoxy-4-methylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8-3-5-9(7-10,11-2)6-4-8/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWWZDQKMJCHFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of 4-methylcyclohexanone with methanol in the presence of an acid catalyst to form 1-methoxy-4-methylcyclohexanol. This intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield the desired aldehyde.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation steps are optimized for large-scale production, often using metal catalysts and controlled reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

Oxidation: 1-Methoxy-4-methylcyclohexane-1-carboxylic acid

Reduction: 1-Methoxy-4-methylcyclohexanol

Substitution: Products vary based on the nucleophile used

Scientific Research Applications

1-Methoxy-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-4-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups contribute to the compound’s overall reactivity and stability, influencing its interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Methoxy-4-methylcyclohexane-1-carbaldehyde with five analogous cyclohexanecarbaldehyde derivatives, highlighting structural variations, molecular properties, and reactivity:

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., -CHO, -N₃) increase electrophilicity at the aldehyde carbon, enhancing reactivity in nucleophilic additions .

- Aromatic substituents (e.g., 4-methoxyphenyl) improve UV absorption and stability via resonance .

- Steric hindrance from bulky groups (e.g., isopropyl) reduces reaction rates in sterically demanding environments .

Stereochemical Influence :

- Trans isomers (e.g., 4-(1-methylethyl)-cyclohexanecarbaldehyde) exhibit lower steric strain compared to cis isomers, affecting melting points and solubility .

- Chiral centers in compounds like (1S,3R,4S)-4-ethyl-3-methylcyclohexane-1-carbaldehyde enable enantioselective applications .

Synthetic Utility :

Biological Activity

1-Methoxy-4-methylcyclohexane-1-carbaldehyde is an organic compound characterized by its unique cyclohexane structure, which features both methoxy and aldehyde functional groups. The molecular formula for this compound is C9H12O2, with a molecular weight of 156.22 g/mol. Its structural attributes contribute to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to alterations in protein function, influencing various biochemical pathways. The methoxy group may also play a role in modulating the compound's reactivity and interactions with other biomolecules.

Biological Activity Studies

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several areas of interest:

- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting specific enzymes, which could lead to therapeutic applications in treating diseases where enzyme activity is dysregulated.

- Cellular Interactions : Initial data indicate that this compound may interact with cellular components, influencing metabolic pathways and cellular responses.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 4-Methoxy-4-methylcyclohexane-1-carbaldehyde | Similar structure but different substitution pattern | Potential enzyme interactions |

| 4-Methylcyclohexane-1-carbaldehyde | Lacks the methoxy group | Aldehyde reactivity |

| 1-Methoxycyclohexane-1-carbaldehyde | Lacks the methyl group | Aldehyde functionality |

Case Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on compounds related to this compound revealed varying degrees of cytotoxic effects against cancer cell lines. These studies employed standard protocols for assessing cell viability and apoptosis, indicating that structural modifications significantly influence biological outcomes .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to explore their biological properties:

- Synthesis Techniques : Various synthetic routes have been developed to produce this compound and its derivatives, enhancing availability for biological testing.

- Biological Assays : High-throughput screening methods are being employed to evaluate the biological activity of synthesized compounds against a range of targets, including cancer cells and microbial pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.